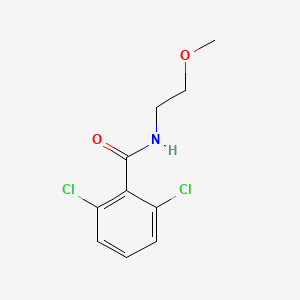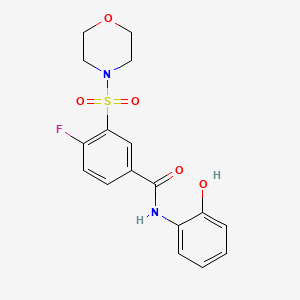
4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FHBM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has a molecular formula of C17H18FN3O5S.
作用機序
The mechanism of action of 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in the progression of diseases. For example, 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion transport in various tissues. This inhibition can lead to the disruption of cellular processes and ultimately result in the death of cancer cells.
生化学的および生理学的効果
4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein expression, and the induction of apoptosis in cancer cells. Additionally, 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its high potency and selectivity for specific enzymes and proteins. This allows for more precise and targeted inhibition of specific cellular processes. However, one limitation of using 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, including:
1. Investigation of its potential as a therapeutic agent in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods to improve the yield and purity of 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide.
3. Exploration of its potential as a diagnostic tool for the detection of specific enzymes and proteins in various diseases.
4. Investigation of its potential as a drug delivery system for targeted delivery of therapeutic agents to specific tissues or cells.
5. Further elucidation of its mechanism of action and the identification of additional target enzymes and proteins.
合成法
The synthesis of 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-hydroxyaniline in the presence of a coupling agent, followed by the reaction of the resulting intermediate with morpholine and sulfamic acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential application as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit potent inhibitory activity against certain enzymes and proteins, such as carbonic anhydrase and protein kinase A, which are involved in the pathology of these diseases.
特性
IUPAC Name |
4-fluoro-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFQPJDNBNZNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

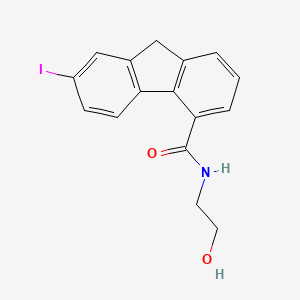
![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4968366.png)
![1-ethyl-3-(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4968367.png)
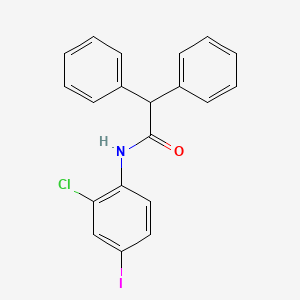

![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4968392.png)

![3-bromo-4-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4968408.png)
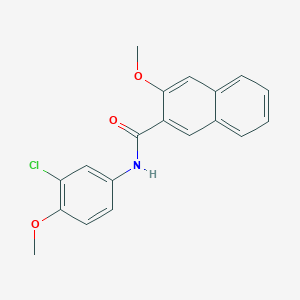
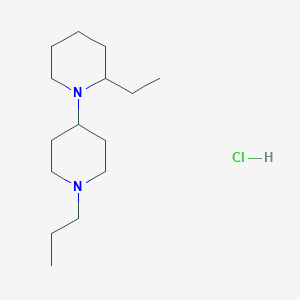
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4968422.png)
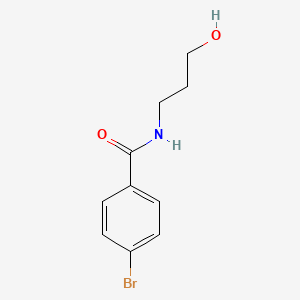
![3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate](/img/structure/B4968432.png)
